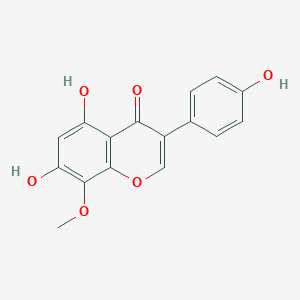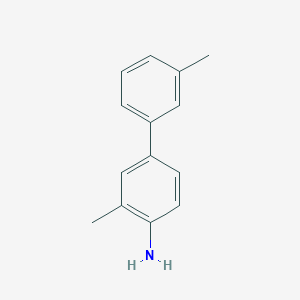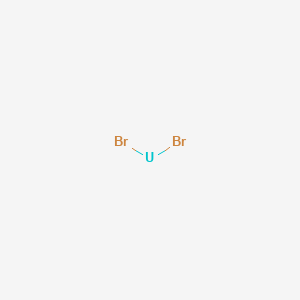
psi-Tectorigenin
Übersicht
Beschreibung
Psi-Tectorigenin: is an O-methylated isoflavone, a type of flavonoid. It is a naturally occurring compound that can be isolated from various sources, including the plants Belamcanda chinensis and Dalbergia sissoo, as well as from the bacterium Nocardiopsis sp. and the mold Stemphilium sp. No. 644
Wissenschaftliche Forschungsanwendungen
Psi-Tectorigenin has a wide range of scientific research applications due to its pharmacological properties:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: this compound is studied for its effects on various biological processes, including enzyme inhibition and signal transduction.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Target of Action
Psi-Tectorigenin is an O-methylated isoflavone, a type of flavonoid . It has been found to inhibit the activation of phospholipase C induced by the epidermal growth factor (EGF) in human epidermoid carcinoma A431 cells . Therefore, its primary target is the EGF-induced phospholipase C pathway.
Mode of Action
It is known that it can inhibit the egf-induced activation of phospholipase c . This suggests that this compound may interact with its targets by blocking the signaling pathways that are activated by EGF.
Biochemical Pathways
This compound affects the EGF-induced phospholipase C pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation and differentiation. By inhibiting this pathway, this compound may affect these cellular processes.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for Tectorigenin, a compound related to this compound, are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability
Result of Action
Given its inhibition of the egf-induced phospholipase c pathway , it is likely that this compound affects cell proliferation and differentiation
Action Environment
It is known that the compound can be isolated from various plants and microorganisms, suggesting that it may be stable in a variety of environmental conditions
Biochemische Analyse
Biochemical Properties
Psi-Tectorigenin has been identified as an inhibitor of phosphatidylinositol turnover induced by epidermal growth factor in A431 cells . It inhibits the conversion of phosphatidylinositol with an IC50 of about 1 μg/ml . Therefore, its inhibitory activity is six times that of genistein or orobol .
Cellular Effects
When added to cultured A431 cells, this compound inhibits the renewal of phosphatidylinositol without inhibiting the tyrosine protein kinase of the epidermal growth factor receptor . This suggests that this compound can influence cell function by modulating phosphatidylinositol turnover.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the conversion of phosphatidylinositol . This inhibition does not affect the tyrosine protein kinase of the epidermal growth factor receptor, indicating that this compound is a specific inhibitor of phosphatidylinositol turnover .
Temporal Effects in Laboratory Settings
The effects of this compound on phosphatidylinositol turnover in A431 cells have been observed over time in laboratory settings
Metabolic Pathways
The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Psi-Tectorigenin can be synthesized through several methods. One common approach involves the isomerization of tectorigenin under alkaline conditions. This process typically uses alcoholic potash or alcoholic potassium ethylate by reflux .
Industrial Production Methods: In industrial settings, this compound can be extracted from plants with high tectorigenin content, such as Belamcandae Rhizoma and Puerariae Flos. The extraction methods include impregnation, ultrasonic extraction, and reflux extraction, with methanol, ethanol, and their aqueous solutions being the most commonly used solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Psi-Tectorigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Tectorigenin: A closely related flavonoid with similar pharmacological properties.
Genistein: Another isoflavone known for its anticancer and antioxidant activities.
Daidzein: An isoflavone with estrogenic and anti-inflammatory effects.
Uniqueness: Psi-Tectorigenin is unique due to its specific molecular structure, which includes an O-methyl group. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQOGTYNFVQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156899 | |
| Record name | Psi-tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isotectorigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13111-57-4 | |
| Record name | ψ-Tectorigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | psi-Tectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psi-tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSI-TECTORIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)




![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)





